molecular formula C29H30N4O3 B2798173 2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide CAS No. 845667-78-9

2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

Cat. No. B2798173
CAS RN: 845667-78-9
M. Wt: 482.584
InChI Key: ZXWNVOPURWBFJE-UHFFFAOYSA-N
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Description

2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
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Scientific Research Applications

Molecular Stabilities and Docking Studies

Benzimidazole derivatives, including compounds related to the one , have been extensively studied for their anti-cancer properties. A study by Karayel (2021) used density functional theory and molecular docking to explore the anti-cancer capabilities of benzimidazole derivatives, highlighting their potential mechanism of action against cancer cells through interaction with the EGFR binding pocket. This research underscores the relevance of these compounds in developing new anticancer drugs Karayel, 2021.

Vasorelaxant Activity

Estrada-Soto et al. (2006) investigated the vasorelaxant properties of 2-(substituted phenyl)-1H-benzimidazole derivatives on isolated rat aortic rings, identifying compounds with significant potency. This suggests their potential application in managing hypertensive diseases Estrada-Soto et al., 2006.

Chemical Transformations and Synthesis

Research by Vaickelionienė et al. (2012) focused on the chemical transformations of benzimidazole derivatives, paving the way for the synthesis of a wide range of substances with potential applications in pharmaceuticals and materials science. This work illustrates the versatility of benzimidazole compounds in chemical synthesis Vaickelionienė et al., 2012.

Corrosion Inhibition

Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, demonstrating their effectiveness in protecting against corrosion. This research indicates the utility of such compounds in industrial applications, particularly in extending the life of metal structures Yadav et al., 2013.

Cytotoxicity and Anticancer Properties

The synthesis and cytotoxicity of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones were studied by Hour et al. (2007), with several compounds showing significant cytotoxic effects against various cancer cell lines. These findings contribute to the ongoing search for effective anticancer agents Hour et al., 2007.

Antibacterial Activity

Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives, evaluating their effectiveness against Methicillin-Resistant Staphylococcus aureus (MRSA). One derivative displayed six-fold more potency compared to the standard drug Sultamicillin, indicating the potential of benzimidazole derivatives in combating resistant bacterial strains Chaudhari et al., 2020.

properties

IUPAC Name

2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-20(2)33(23-9-5-4-6-10-23)28(35)19-32-26-12-8-7-11-25(26)30-29(32)21-17-27(34)31(18-21)22-13-15-24(36-3)16-14-22/h4-16,20-21H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWNVOPURWBFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.